Methyl 2,3-difluoro-4-iodobenzoate
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Overview
Description
Methyl 2,3-difluoro-4-iodobenzoate is an organic compound with the molecular formula C8H5F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-4-iodobenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 2,3-difluorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,3-difluorobenzoic acid is coupled with an aryl iodide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale iodination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risk of side reactions and allows for better control over reaction parameters, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The aryl-iodide functionality allows for coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the iodine atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Scientific Research Applications
Methyl 2,3-difluoro-4-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the iodine atom facilitates its incorporation into larger molecules through coupling reactions . The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluorobenzoate: Lacks the iodine atom, making it less reactive in coupling reactions.
Methyl 4-iodobenzoate: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Methyl 2,3-dichloro-4-iodobenzoate: Chlorine atoms replace fluorine, leading to different steric and electronic effects.
Uniqueness
Methyl 2,3-difluoro-4-iodobenzoate is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic properties and reactivity. The combination of these halogens allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .
Biological Activity
Methyl 2,3-difluoro-4-iodobenzoate is an organofluorine compound notable for its unique chemical structure, which includes two fluorine atoms and one iodine atom attached to a benzoate framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H6F2I O2, with a molar mass of approximately 298.03 g/mol. The structural characteristics impart distinct reactivity patterns that influence its biological interactions.
Property | Details |
---|---|
Molecular Formula | C9H6F2I O2 |
Molar Mass | 298.03 g/mol |
Functional Groups | Benzoate, Fluorine, Iodine |
The biological activity of this compound primarily stems from its ability to interact with various enzymes. Research indicates that the presence of fluorine enhances binding affinity to certain targets, while iodine facilitates radiolabeling for imaging studies. The compound has shown potential in modulating enzyme activity, particularly through inhibition or alteration of metabolic pathways.
Study on Enzyme Interaction
A study highlighted the interaction of this compound with p-hydroxybenzoate hydroxylase. The findings indicated that this compound could significantly alter enzyme kinetics, suggesting a potential role in metabolic regulation.
Anticancer Activity
In another investigation focused on similar compounds within the benzoate class, researchers observed that derivatives with halogen substitutions exhibited varying degrees of cytotoxicity against cancer cell lines. Although direct studies on this compound are lacking, analogs have shown promise in inhibiting tumor growth through similar mechanisms .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 2,6-dichloro-4-iodobenzoate | C9H6Cl2I O2 | Potential for different reactivity patterns |
Methyl 2-fluoro-4-iodobenzoate | C9H7F I O2 | Exhibits distinct biological activities due to reduced halogenation |
Methyl 3,5-difluorobenzoate | C9H7F2O | Lacks iodine; different substitution pattern affects reactivity |
Properties
Molecular Formula |
C8H5F2IO2 |
---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
methyl 2,3-difluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5F2IO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3 |
InChI Key |
DGIHTZGPYOSLIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)F)F |
Origin of Product |
United States |
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